2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride
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Overview
Description
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride is a chemical compound with the molecular formula C15H23N5O2·HCl. This compound is known for its unique structure, which includes a tetrazole ring and a dimethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a dimethoxybenzene derivative reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the ethanamine or dimethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Scientific Research Applications
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological processes, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-diethyl-, monohydrochloride
- 2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, dihydrochloride
Uniqueness
2H-Tetrazole-2-ethanamine, 5-(3,4-dimethoxyphenyl)-N,N-dimethyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and dimethoxyphenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
158553-53-8 |
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Molecular Formula |
C13H20ClN5O2 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C13H19N5O2.ClH/c1-17(2)7-8-18-15-13(14-16-18)10-5-6-11(19-3)12(9-10)20-4;/h5-6,9H,7-8H2,1-4H3;1H |
InChI Key |
DKIPKDRZRCIFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1N=C(N=N1)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
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